Indinavir sulfate Indinavir sulfate Indinavir Sulfate is a synthetic antiviral agent. Indinavir selectively binds to the active site of human immunodeficiency virus (HIV) protease and inhibits its activity, preventing the protease-mediated cleavage of gag-pol viral polyproteins; as a result immature, noninfectious virions are produced.
Indinavir sulfate is an azaheterocycle sulfate salt. It derives from an indinavir.
Indinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Indinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and mild elevations in indirect bilirubin concentration. Indinavir is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, antiretroviral therapy with indinavir may result in an exacerbation of the underlying chronic hepatitis B or C.
Brand Name: Vulcanchem
CAS No.: 157810-81-6
VCID: VC0530619
InChI: InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1
SMILES: CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
Molecular Formula: C36H49N5O8S
Molecular Weight: 711.9 g/mol

Indinavir sulfate

CAS No.: 157810-81-6

Inhibitors

VCID: VC0530619

Molecular Formula: C36H49N5O8S

Molecular Weight: 711.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Indinavir sulfate - 157810-81-6

CAS No. 157810-81-6
Product Name Indinavir sulfate
Molecular Formula C36H49N5O8S
Molecular Weight 711.9 g/mol
IUPAC Name (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid
Standard InChI InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1
Standard InChIKey NUBQKPWHXMGDLP-BDEHJDMKSA-N
Isomeric SMILES CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
SMILES CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
Canonical SMILES CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
Appearance Solid powder
Colorform Crystals from absolute ethanol
White to off-white hygroscopic crystalline powde
Melting Point 150-153 °C (decomposes)
Description Indinavir Sulfate is a synthetic antiviral agent. Indinavir selectively binds to the active site of human immunodeficiency virus (HIV) protease and inhibits its activity, preventing the protease-mediated cleavage of gag-pol viral polyproteins; as a result immature, noninfectious virions are produced.
Indinavir sulfate is an azaheterocycle sulfate salt. It derives from an indinavir.
Indinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Indinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and mild elevations in indirect bilirubin concentration. Indinavir is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, antiretroviral therapy with indinavir may result in an exacerbation of the underlying chronic hepatitis B or C.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 150378-17-9 (Parent)
Shelf Life >2 years if stored properly
Solubility Very soluble in water and ethanol
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Crixivan
Indinavir
Indinavir Sulfate
Indinavir, Sulfate (1:1)
L 735 524
L 735,524
L-735 524
L-735,524
L735 524
L735,524
MK 639
MK-639
MK639
Sulfate, Indinavi
Reference 1: Rao RN, Vali RM, Raju SS. Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products. J Pharm Biomed Anal. 2013 Feb 23;74:101-10. doi: 10.1016/j.jpba.2012.10.025. Epub 2012 Oct 29. PubMed PMID: 23245240.
2: Huynh J, Hever A, Tom T, Sim JJ. Indinavir-induced nephrolithiasis three and one-half years after cessation of indinavir therapy. Int Urol Nephrol. 2011 Jun;43(2):571-3. doi: 10.1007/s11255-010-9751-6. Epub 2010 May 11. PubMed PMID: 20458537; PubMed Central PMCID: PMC3094655.
3: Jann MW, Spratlin V, Momary K, Zhang H, Turner D, Penzak SR, Wright A, VanDenBerg C. Lack of a pharmacokinetic drug-drug interaction with venlafaxine extended-release/indinavir and desvenlafaxine extended-release/indinavir. Eur J Clin Pharmacol. 2012 May;68(5):715-21. doi: 10.1007/s00228-011-1180-7. Epub 2011 Dec 16. PubMed PMID: 22173281.
4: Cressey TR, Best BM, Achalapong J, Stek A, Wang J, Chotivanich N, Yuthavisuthi P, Suriyachai P, Prommas S, Shapiro DE, Watts DH, Smith E, Capparelli E, Kreitchmann R, Mirochnick M; IMPAACT P1026s team. Reduced indinavir exposure during pregnancy. Br J Clin Pharmacol. 2013 Sep;76(3):475-83. doi: 10.1111/bcp.12078. PubMed PMID: 23305215; PubMed Central PMCID: PMC3769674.
5: Barrail-Tran A, Taburet AM, Poirier JM; Groupe Suivi Therapeutique Pharmacologique de la Societe Francaise de Pharmacologie et de Therapeutique. [Evidence-based therapeutic drug monitoring for indinavir]. Therapie. 2011 May-Jun;66(3):239-46. doi: 10.2515/therapie/2011035. Epub 2011 Aug 9. Review. French. PubMed PMID: 21819808.
6: Ascher DP, Lucy MD. Indinavir sulfate renal toxicity in a pediatric hemophiliac with HIV infection. Ann Pharmacother. 1997 Oct;31(10):1146-9. PubMed PMID: 9337438.
7: Holmstock N, De Bruyn T, Bevernage J, Annaert P, Mols R, Tack J, Augustijns P. Exploring food effects on indinavir absorption with human intestinal fluids in the mouse intestine. Eur J Pharm Sci. 2013 Apr 11;49(1):27-32. doi: 10.1016/j.ejps.2013.01.012. Epub 2013 Feb 9. PubMed PMID: 23402972.
8: Sangeda RZ, Theys K, Beheydt G, Rhee SY, Deforche K, Vercauteren J, Libin P, Imbrechts S, Grossman Z, Camacho RJ, Van Laethem K, Pironti A, Zazzi M, Sönnerborg A, Incardona F, De Luca A, Torti C, Ruiz L, Van de Vijver DA, Shafer RW, Bruzzone B, Van Wijngaerden E, Vandamme AM; Virolab and EuResist Projects. HIV-1 fitness landscape models for indinavir treatment pressure using observed evolution in longitudinal sequence data are predictive for treatment failure. Infect Genet Evol. 2013 Oct;19:349-60. doi: 10.1016/j.meegid.2013.03.014. Epub 2013 Mar 21. PubMed PMID: 23523594.
9: Kharasch ED, Bedynek PS, Hoffer C, Walker A, Whittington D. Lack of indinavir effects on methadone disposition despite inhibition of hepatic and intestinal cytochrome P4503A (CYP3A). Anesthesiology. 2012 Feb;116(2):432-47. doi: 10.1097/ALN.0b013e3182423478. PubMed PMID: 22273859; PubMed Central PMCID: PMC3586934.
10: Kuhnert M, Steuber H, Diederich WE. Structural basis for HTLV-1 protease inhibition by the HIV-1 protease inhibitor indinavir. J Med Chem. 2014 Jul 24;57(14):6266-72. doi: 10.1021/jm500402c. Epub 2014 Jul 9. PubMed PMID: 25006983.
11: Endsley AN, Ho RJ. Enhanced anti-HIV efficacy of indinavir after inclusion in CD4-targeted lipid nanoparticles. J Acquir Immune Defic Syndr. 2012 Dec 1;61(4):417-24. doi: 10.1097/QAI.0b013e3182653c1f. PubMed PMID: 22743598; PubMed Central PMCID: PMC3551348.
12: Yang JM, Ip SP, Xian Y, Zhao M, Lin ZX, Yeung JH, Chan RC, Lee SS, Che CT. Impact of the herbal medicine Sophora flavescens on the oral pharmacokinetics of indinavir in rats: the involvement of CYP3A and P-glycoprotein. PLoS One. 2012;7(2):e31312. doi: 10.1371/journal.pone.0031312. Epub 2012 Feb 16. PubMed PMID: 22359586; PubMed Central PMCID: PMC3281083.
13: Rubbens J, Brouwers J, Tack J, Augustijns P. Gastrointestinal dissolution, supersaturation and precipitation of the weak base indinavir in healthy volunteers. Eur J Pharm Biopharm. 2016 Dec;109:122-129. doi: 10.1016/j.ejpb.2016.09.014. Epub 2016 Sep 28. PubMed PMID: 27693678.
14: Lehman HP, Benson JO, Beninger PR, Anderson CA, Blumenthal SJ, Sharrar RG. A five-year evaluation of reports of overdose with indinavir sulfate. Pharmacoepidemiol Drug Saf. 2003 Sep;12(6):449-57. PubMed PMID: 14513658.
15: Prasanna SJ, Sharma HK, Mukkanti K, Sivakumaran M, Pavan Kumar KS, Kumar VJ. Validation of a sensitive ion chromatography method for determination of monoethylsulfate in Indinavir sulfate drug substance. J Pharm Biomed Anal. 2009 Dec 5;50(5):1065-9. doi: 10.1016/j.jpba.2009.06.041. Epub 2009 Jun 27. PubMed PMID: 19616913.
16: Cressey TR, Urien S, Hirt D, Halue G, Techapornroong M, Bowonwatanuwong C, Leenasirimakul P, Treluyer JM, Jourdain G, Lallemant M; PHPT-3 Team. Influence of body weight on achieving indinavir concentrations within its therapeutic window in HIV-infected Thai patients receiving indinavir boosted with ritonavir. Ther Drug Monit. 2011 Feb;33(1):25-31. doi: 10.1097/FTD.0b013e3182057f6f. PubMed PMID: 21233689; PubMed Central PMCID: PMC3058116.
17: Bollam S, Kandadi P, Apte SS, Veerabrahma K. Development of indinavir submicron lipid emulsions loaded with lipoamino acids-in vivo pharmacokinetics and brain-specific delivery. AAPS PharmSciTech. 2011 Mar;12(1):422-30. doi: 10.1208/s12249-011-9604-3. Epub 2011 Mar 1. PubMed PMID: 21360313; PubMed Central PMCID: PMC3066383.
18: Sturgill MG, Seibold JR, Boruchoff SE, Yeh KC, Haddix H, Deutsch P. Trimethoprim/sulfamethoxazole does not affect the steady-state disposition of indinavir. J Clin Pharmacol. 1999 Oct;39(10):1077-84. PubMed PMID: 10516943.
19: Dogan B, Canbaz D, Ozkan SA, Uslu B. Electrochemical methods for determination of the protease inhibitor indinavir sulfate in pharmaceuticals and human serum. Pharmazie. 2006 May;61(5):409-13. PubMed PMID: 16724536.
20: Dieleman JP, Sturkenboom MC, Jambroes M, Gyssens IC, Weverling GJ, ten Veen JH, Schrey G, Reiss P, Stricker BH; Athena Study Group. Risk factors for urological symptoms in a cohort of users of the HIV protease inhibitor indinavir sulfate: the ATHENA cohort. Arch Intern Med. 2002 Jul 8;162(13):1493-501. PubMed PMID: 12090886.
PubChem Compound 5462355
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator